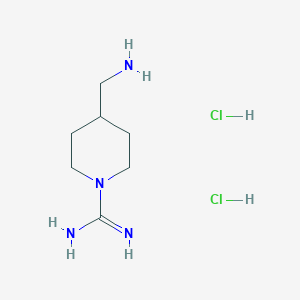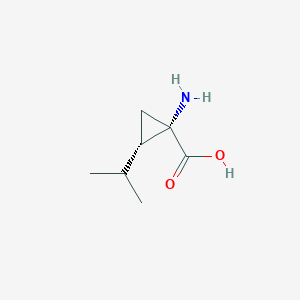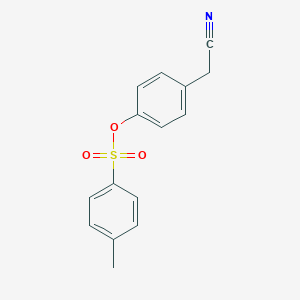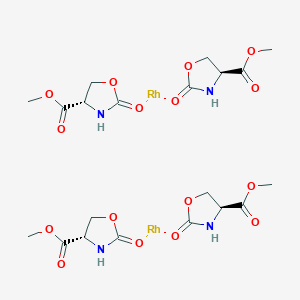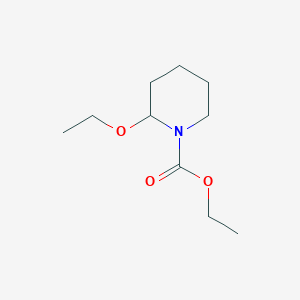
Ethyl 2-ethoxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxypiperidine-1-carboxylate, also known as EEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEP belongs to the class of piperidine carboxylate esters and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethoxypiperidine-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the activity of various cytokines and growth factors, which play a crucial role in disease progression.
Biochemical and Physiological Effects:
Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It possesses antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the expression of various genes involved in inflammation and cell proliferation. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have a positive effect on the immune system and can enhance the activity of immune cells such as natural killer cells and lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-ethoxypiperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-ethoxypiperidine-1-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxypiperidine-1-carboxylate has some limitations for lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For the study of Ethyl 2-ethoxypiperidine-1-carboxylate include the development of Ethyl 2-ethoxypiperidine-1-carboxylate-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of Ethyl 2-ethoxypiperidine-1-carboxylate involves a multi-step process that includes the reaction of 2-ethoxypiperidine with ethyl chloroformate in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with sodium hydride and ethyl chloroacetate. The final product is obtained by acidification and extraction. The synthesis method of Ethyl 2-ethoxypiperidine-1-carboxylate has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxypiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 2-ethoxypiperidine-1-carboxylate has been investigated for its use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
161868-45-7 |
|---|---|
Nombre del producto |
Ethyl 2-ethoxypiperidine-1-carboxylate |
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-13-9-7-5-6-8-11(9)10(12)14-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
VJMXRSVINBRXTL-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC |
SMILES canónico |
CCOC1CCCCN1C(=O)OCC |
Sinónimos |
1-Piperidinecarboxylicacid,2-ethoxy-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



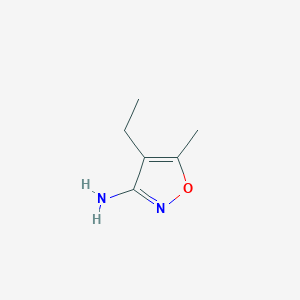

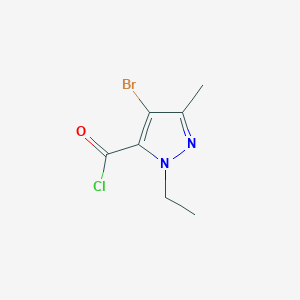

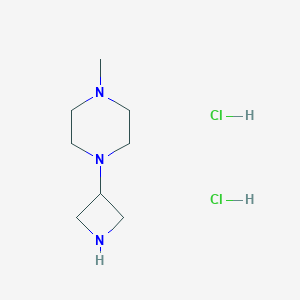
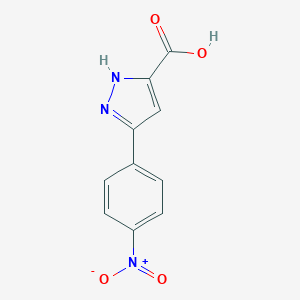
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)

